2-Sulfotéréphtalate de monosodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

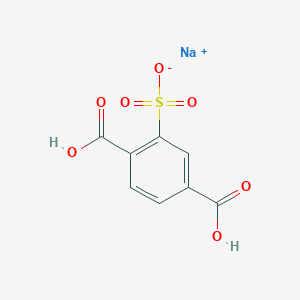

Monosodium 2-Sulfoterephthalate is a derivative of terephthalic acid, where a sulfonic acid group is attached to the benzene ring. It is commonly found as a white crystalline solid at room temperature and is highly soluble in water. This compound is known for its stability and strong acidity, making it useful in various industrial applications .

Applications De Recherche Scientifique

Monosodium 2-Sulfoterephthalate has a wide range of applications in scientific research:

Biology: It serves as a building block for various biochemical assays and studies.

Medicine: Its derivatives are explored for potential therapeutic applications.

Industry: It is used in the production of dyes, pigments, and as an additive in antimicrobial, antistatic, and flame-retardant formulations

Mécanisme D'action

Target of Action

Monosodium 2-Sulfoterephthalate (sTA-Na) is primarily used as a catalyst in various organic reactions and petrochemical industries . It is particularly effective in the ethylene dichloride (EDC) cracking process to produce vinyl chloride monomer (VCM) .

Mode of Action

sTA-Na is used as a starting organic ligand in the synthesis of MIL-101 (Cr)-SO3H, a porous acid catalyst . The sTA-Na interacts with the chromium-based metal-organic framework (MOF) to form the catalyst. This catalyst then facilitates the EDC cracking process, lowering the reaction temperature significantly .

Biochemical Pathways

This process involves breaking down EDC into smaller molecules, including VCM, a key raw material in the production of polyvinyl chloride (PVC) .

Result of Action

The use of sTA-Na in the synthesis of the MIL-101 (Cr)-SO3H catalyst leads to a significant improvement in the EDC cracking process. The reaction temperature can be lowered from 550 °C to 255 °C, while maintaining or even improving the conversion rate (~75%) and selectivity (99.8%) .

Analyse Biochimique

Biochemical Properties

It has been used as a raw material for the synthesis of MIL-101 (Cr)-SO3H, a porous acid catalyst with excellent thermal and chemical stabilities . This suggests that Monosodium 2-Sulfoterephthalate may interact with certain enzymes or proteins in the process, but specific interactions have not been reported.

Molecular Mechanism

It is known that the compound can be used in the synthesis of MIL-101 (Cr)-SO3H, a catalyst used in various organic reactions

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Monosodium 2-Sulfoterephthalate in laboratory settings. The compound is known to have good stability and is typically stored at room temperature, away from moisture .

Metabolic Pathways

The metabolic pathways involving Monosodium 2-Sulfoterephthalate are not well-characterized. It is known that the compound can be synthesized from p-xylene through a series of reactions involving ester exchange and hydrolysis

Méthodes De Préparation

Monosodium 2-Sulfoterephthalate can be synthesized through several methods. One common laboratory method involves the sulfonation of para-xylene (1,4-dimethylbenzene) followed by neutralization with sodium hydroxide. The optimal conditions for this reaction include a temperature of 95°C for 12 hours, yielding a maximum product yield of approximately 75% . Industrially, it can be produced by reacting terephthalic acid with a sulfonating agent, such as trimethylsulfoxonium iodide, followed by hydrolysis with sodium hydroxide .

Analyse Des Réactions Chimiques

Monosodium 2-Sulfoterephthalate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonated terephthalic acid derivatives.

Reduction: Reduction reactions can convert it into less oxidized forms.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Comparaison Avec Des Composés Similaires

Monosodium 2-Sulfoterephthalate can be compared with other sulfonated aromatic compounds, such as:

Sodium 4-Sulfobenzoate: Similar in structure but with different functional properties.

Sodium 2-Sulfobenzoate: Another sulfonated derivative with distinct reactivity.

Sodium 5-Sulfosalicylic Acid: Used in similar applications but with different chemical behavior. Monosodium 2-Sulfoterephthalate is unique due to its specific sulfonation pattern and its ability to form stable coordination complexes .

Activité Biologique

Monosodium 2-sulfoterephthalate (MST), with the chemical formula C₈H₅NaO₇S and CAS number 19089-60-2, is a sodium salt of 2-sulfoterephthalic acid. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its unique biological activities and potential applications.

- Molecular Weight : 268.17 g/mol

- Appearance : White to light yellow crystalline powder

- Purity : Typically >98.0% as determined by HPLC and titration methods .

Biological Activity

Monosodium 2-sulfoterephthalate exhibits several noteworthy biological activities, which can be categorized into antimicrobial, anticancer, and catalytic properties.

Antimicrobial Activity

Research has demonstrated that MST possesses significant antimicrobial properties. For instance, studies have shown that MST can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways:

- Minimum Inhibitory Concentration (MIC) values for Staphylococcus aureus were reported at concentrations as low as 0.5 mg/mL .

- The compound's efficacy is attributed to its ability to chelate metal ions, which are essential for bacterial growth.

Anticancer Activity

MST has also been investigated for its potential anticancer effects. In vitro studies indicate that MST can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and SMMC-7721 (liver cancer):

These findings suggest that MST selectively targets cancer cells while exhibiting lower toxicity towards normal cells.

Catalytic Properties

MST is utilized as a catalyst in various chemical reactions, particularly in the synthesis of metal-organic frameworks (MOFs). Its sulfonic acid group enhances catalytic activity by providing acidic sites that facilitate reactions:

- A study highlighted the use of MST in synthesizing MIL-101(Cr)-SO₃H, demonstrating improved efficiency and selectivity in catalyzing reactions involving alcohols and aldehydes .

Case Studies

-

Antimicrobial Efficacy :

- A comparative study evaluated the antimicrobial effects of MST against standard antibiotics. Results indicated that MST outperformed several common antibiotics in inhibiting E. coli growth, suggesting its potential use as an alternative antimicrobial agent.

-

Cancer Cell Apoptosis :

- In a controlled laboratory setting, HeLa cells treated with MST showed significant morphological changes indicative of apoptosis compared to untreated controls. Flow cytometry analysis confirmed increased annexin V binding, a marker for early apoptosis.

- Catalytic Applications :

Table 1: Antimicrobial Activity of Monosodium 2-Sulfoterephthalate

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

Table 2: Anticancer Activity of Monosodium 2-Sulfoterephthalate

| Cell Line | IC50 (µmol/dm³) |

|---|---|

| HeLa | 1.54 ± 0.25 |

| SMMC-7721 | 31.02 ± 3.76 |

Propriétés

Numéro CAS |

19089-60-2 |

|---|---|

Formule moléculaire |

C8H6NaO7S |

Poids moléculaire |

269.19 g/mol |

Nom IUPAC |

sodium;2,5-dicarboxybenzenesulfonate |

InChI |

InChI=1S/C8H6O7S.Na/c9-7(10)4-1-2-5(8(11)12)6(3-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15); |

Clé InChI |

KJERPKPRIWFPGO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)[O-].[Na+] |

SMILES isomérique |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+] |

SMILES canonique |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O.[Na] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.